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Compound of Interest

Compound Name: Ulipristal Diacetate

Cat. No.: B15292145

An In-depth Examination of a Selective Progesterone Receptor Modulator

Ulipristal acetate, a second-generation selective progesterone receptor modulator (SPRM), has
emerged as a significant therapeutic agent in women's health, with primary applications in
emergency contraception and the management of uterine fibroids. Its unique pharmacological
profile, characterized by both antagonistic and partial agonistic effects on the progesterone
receptor, has been the subject of extensive research and clinical development. This technical
guide provides a comprehensive overview of the discovery, mechanism of action,
pharmacokinetics, and clinical development of ulipristal acetate, tailored for researchers,
scientists, and drug development professionals.

Discovery and Chemical Synthesis

Ulipristal acetate (formerly known as CDB-2914) was developed as a derivative of 19-
norprogesterone with the aim of achieving enhanced specificity for the progesterone receptor.
The synthesis of ulipristal acetate is a multi-step process that has been refined to improve yield
and purity for industrial-scale production.

Chemical Synthesis Protocol

A common synthetic route for ulipristal acetate involves the following key steps:

o Epoxidation: The starting material, a 19-norprogesterone derivative, undergoes epoxidation
to introduce an epoxide ring.
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e Cyanation: This is followed by the introduction of a cyano group.

o Hydroxyl Protection: The hydroxyl group is protected to prevent unwanted reactions in
subsequent steps.

o Grignard Reaction: A Grignard reagent is used to introduce the 11(3-aryl group, a key
structural feature of ulipristal acetate.

o Methylation: The amino group on the aryl substituent is methylated.

o Acetylation: The final step involves the acetylation of the 17a-hydroxyl group to yield ulipristal
acetate.

Note: The specific reagents and reaction conditions can vary between different patented
synthesis methods.

Mechanism of Action

Ulipristal acetate's pharmacological effects are primarily mediated through its high-affinity
binding to the progesterone receptor (PR), where it acts as a competitive antagonist in the
presence of progesterone.[1] Its tissue-selective agonist and antagonist activities are
dependent on the cellular context, including the presence of co-regulators and the levels of
endogenous progesterone.[1]

Progesterone Receptor Signaling Pathway

Upon binding to the progesterone receptor, ulipristal acetate induces a conformational change
in the receptor. This complex then translocates to the nucleus and binds to progesterone
response elements (PREs) on the DNA. The subsequent effect on gene transcription depends
on the recruitment of co-activators, such as Steroid Receptor Co-activator-1 (SRC-1), or co-
repressors, like the Nuclear Corepressor-1 (NCoR1).[2] In the context of uterine fibroids,
ulipristal acetate's antagonistic effects are thought to inhibit cell proliferation and induce
apoptosis.[3]
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Ulipristal Acetate's modulation of the progesterone receptor signaling pathway.
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Receptor Binding Profile

Ulipristal acetate exhibits a high binding affinity for the progesterone receptor. It also interacts
with glucocorticoid and androgen receptors, but with significantly lower affinity.[4]

Binding Affinity (Ki or
IC50)

Receptor Reference

Progesterone Receptor IC50: 0.2 nM [5]

IC50: 2.6 nM (for Mifepristone,

Glucocorticoid Receptor , 5]
for comparison)

Binds, but with lower affinity

Androgen Receptor 6
g P than to PR (6]

Pharmacokinetics and Metabolism

Ulipristal acetate is rapidly absorbed after oral administration.[7] Its pharmacokinetic profile

supports once-daily dosing for the treatment of uterine fibroids.[8]

Pharmacokinetic Parameters
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Parameter Value (Mean * SD) Reference

Single 30 mg Dose (Fasting)

Cmax 176 + 89 ng/mL [9]
Tmax ~1 hour [9]
Half-life (t1/2) 32.4 £ 6.3 hours [10]
AUCO-o0 556 + 260 ng.h/mL [10]

5 mg Daily Dose (Uterine

Fibroids)

Cmax 42.5 £ 5.8 ng/mL [11]

Tmax 1.8 £ 0.6 hours [11]

Half-life (t1/2) 37.6 £ 4.2 hours [11]

AUCO- 512.3 + 76.4 ng-h/mL [11]
Metabolism

Ulipristal acetate is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.
[8] It is converted to an active mono-demethylated metabolite and an inactive di-demethylated
metabolite.[12]

Metabolic Pathway of Ulipristal Acetate
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Simplified metabolic pathway of ulipristal acetate.

Clinical Development and Efficacy
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Ulipristal acetate has undergone extensive clinical evaluation for its use in emergency

contraception and the treatment of uterine fibroids.

Emergency Contraception

Clinical trials have demonstrated the efficacy of a single 30 mg dose of ulipristal acetate for

emergency contraception up to 120 hours after unprotected intercourse.[9]

Clinical Trial Outcome Result

Reference

Pregnancy Rate (up to 72

hours) 2.2% (Levonorgestrel)

1.4% (Ulipristal Acetate) vs.

[1]

Pregnancy Rate (up to 120

hours) 2.2% (Levonorgestrel)

1.3% (Ulipristal Acetate) vs.

[1]

Headache, nausea, abdominal

Most Common Adverse Events .
pain

[1]

Uterine Fibroids

The efficacy and safety of ulipristal acetate for the treatment of uterine fibroids were primarily
established in the PEARL and VENUS clinical trial programs.

These phase lll trials evaluated the efficacy of ulipristal acetate (5 mg and 10 mg daily) in

reducing uterine bleeding and fibroid volume.

. . L. Ulipristal
Clinical Trial Ulipristal
Placebo Acetate (10 Reference
(VENUS I) Acetate (5 mg)
mg)
Amenorrhea
1.8% 47.2% 58.3% [13]
Rate
Hypertension, Hypertension,
increased blood increased blood
Most Common ) )
- creatine creatine [13]

Adverse Events )
phosphokinase,

hot flush, acne

phosphokinase,

hot flush, acne
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Clinical Trial Ulipristal Acetate (5 Ulipristal Acetate
Reference

(PEARL V) mg) (10 mg)
Amenorrhea (both

62% 73% [14]
treatment courses)
Median Fibroid

_ 54% 58% [14]

Volume Reduction
Discontinuation due to

<5% <5% [14]

Adverse Events

Experimental Protocols
In Vitro Progesterone Receptor Binding Assay
(lllustrative Protocol)

e Cell Culture: A suitable cell line expressing the human progesterone receptor (e.g., T47D
breast cancer cells) is cultured under standard conditions.

o Cell Lysate Preparation: Cells are harvested and lysed to obtain a cytosolic fraction
containing the progesterone receptors.

o Competitive Binding: The cell lysate is incubated with a fixed concentration of a radiolabeled
progestin (e.g., [3H]-promegestone) and varying concentrations of ulipristal acetate.

e Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated
from the unbound radioligand using a method such as dextran-coated charcoal or filtration.

e Quantification: The amount of bound radioactivity is measured using liquid scintillation
counting.

» Data Analysis: The concentration of ulipristal acetate that inhibits 50% of the specific binding
of the radioligand (IC50) is determined by non-linear regression analysis.

In Vivo Uterine Fibroid Model in Rats (lllustrative
Protocol)
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Animal Model: Ovariectomized adult female rats are used to create a hormone-dependent
uterine fibroid model.

Hormone Priming: Animals are treated with estrogen and progesterone to induce the growth
of uterine fibroids.

Treatment Administration: Ulipristal acetate is administered orally at different dose levels for
a specified treatment period. A control group receives the vehicle.

Monitoring: Uterine and fibroid size are monitored throughout the study, often using imaging
techniques like ultrasound.

Endpoint Analysis: At the end of the study, animals are euthanized, and the uteri and fibroids
are excised, weighed, and processed for histological and molecular analysis (e.g., cell
proliferation and apoptosis markers).
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Workflow for In Vivo Uterine Fibroid Model
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General workflow for an in vivo rat model of uterine fibroids.

Conclusion

Ulipristal acetate represents a significant advancement in the pharmacological management of
conditions influenced by progesterone. Its development from a 19-norprogesterone derivative
to a clinically effective SPRM underscores the value of targeted drug design. The extensive
preclinical and clinical research has elucidated its mechanism of action, pharmacokinetic
profile, and established its efficacy and safety for both emergency contraception and the
treatment of uterine fibroids. Future research may continue to explore its therapeutic potential
in other progesterone-dependent conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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